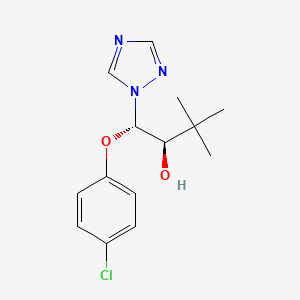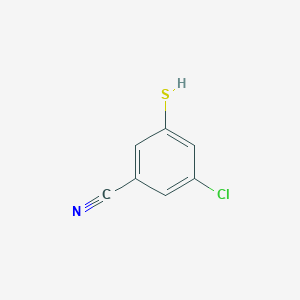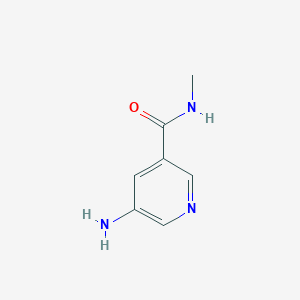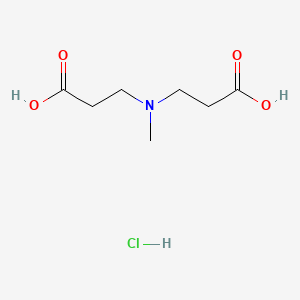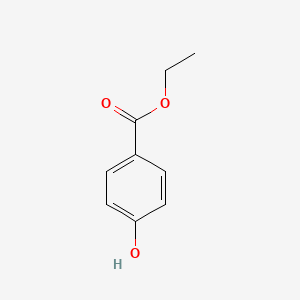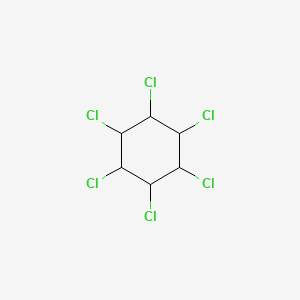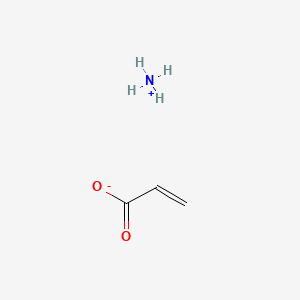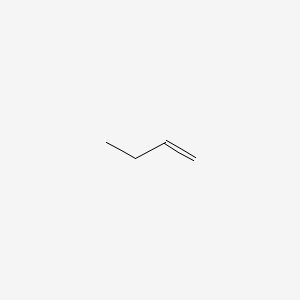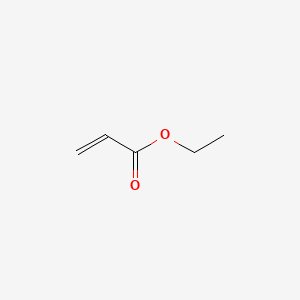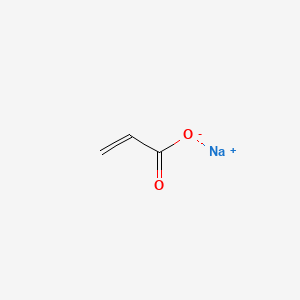
Sodium acrylate
Vue d'ensemble
Description
Sodium Acrylate (SA) is a metal salt that can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is used in the preparation of poly (this compound) using bulk, solution, emulsion, and suspension polymerization techniques . It results in the formation of a water-soluble polymer that can be used in a variety of industries and personal care applications .
Synthesis Analysis
This compound is currently made by the oxidation of propene to acrylic acid followed by neutralization with NaOH . The synthesis of this compound from CO2, ethylene, and NaOH would be very attractive due to lower raw material costs . Significant progress has been made since the first report in 2012 on a catalytic system for this synthesis .Molecular Structure Analysis
The linear formula of this compound is H2C=CHCO2Na . Its molecular weight is 94.04 . The SMILES string is [Na+].[O-]C(=O)C=C .Chemical Reactions Analysis
This compound can be used in tuning the grain size of iron oxide microparticles for potential applications in biological assaying and in chemical sensors . It can also be used as a reducing and capping agent on gold nanoparticles which can be used in biological applications .Physical And Chemical Properties Analysis
This compound is a colorless or light yellow viscous liquid . It is non-toxic, weakly alkaline, insoluble in organic solvents such as ethanol, acetone, etc., easily soluble in water and aqueous sodium hydroxide .Applications De Recherche Scientifique
Synthesis and Polymer Applications
The synthesis of sodium acrylate from CO2, ethylene, and NaOH represents a significant advancement in sustainable chemical processes. This method is attractive due to lower raw material costs and has seen significant progress with the identification of various nickel and palladium catalysts, leading to the development of two process concepts using phenolate and alkoxide bases (Schaub, 2018). In the realm of polymer science, this compound serves as a crucial monomer in the synthesis of polyacrylate superabsorbents. These materials exhibit exceptional water absorbency properties, making them ideal for use in hygiene products, agricultural applications, and even in the development of smart materials that can respond to environmental changes (Dongfan, 2014).
Environmental Applications
This compound-based polymers have been investigated for their potential in environmental protection, specifically in water treatment. For instance, poly(this compound)-coated magnetite nanoparticles have shown promise as corrosion inhibitors for carbon steel alloy, offering a novel approach to protecting industrial infrastructure against corrosive agents (Atta et al., 2015). Additionally, this compound polymers have been employed in the preparation of superabsorbents for soil moisture retention, demonstrating their utility in agricultural applications to improve water use efficiency and support plant growth (Tong et al., 2005).
Industrial and Technological Innovations
In the industrial sector, the incorporation of this compound in the formulation of dispersants for sanitary ware slurry has led to improvements in the rheological behavior of these slurries, enhancing the manufacturing process of ceramic products (Xiao, 2003). Moreover, the development of this compound-based hydrogels and their application in various technological fields highlight the versatility and importance of this monomer in creating materials with tailored properties for specific applications.
Mécanisme D'action
Target of Action
Sodium acrylate (SA) is a metal salt that can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is primarily used as a monomer in the production of polyacrylic acid salts and copolymers . The primary targets of this compound are the molecules with which it interacts during the polymerization process .
Mode of Action
This compound interacts with its targets through a process known as polymerization. This involves the reaction of individual monomers (in this case, this compound) to form a polymer . The polymerization can be carried out using various techniques such as bulk, solution, emulsion, and suspension . The resulting polymer is water-soluble and can be used in a variety of industries and personal care applications .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to its polymerization process. The polymerization of this compound leads to the formation of poly(this compound), a superabsorbent polymer . The exact biochemical pathways involved in this process are complex and depend on the specific conditions of the polymerization .
Pharmacokinetics
Its metabolism and excretion would also depend on the specific properties of the resulting polymer .
Result of Action
The primary result of this compound’s action is the formation of a water-soluble polymer that can absorb large amounts of water . This superabsorbent behavior makes it useful in a variety of applications, including hygiene products, agriculture, and environmental engineering .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and salinity of the environment can significantly affect the swelling performance of the resulting superabsorbent polymer . Additionally, the temperature can also influence the polymerization process and the properties of the resulting polymer .
Safety and Hazards
Orientations Futures
Sodium Acrylate holds great promise for large-scale production due to its efficient process for producing nano/micro-particles with high solid content . By controlling the share of the main components of the silicate–polymer hydrogels, it is possible to control their mechanical, optical, and thermal properties .
Propriétés
IUPAC Name |
sodium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMHYFLPFNGQFZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
| Record name | Sodium acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4027652 | |
| Record name | Sodium 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] White to cream colored solid; [MSDSonline] | |
| Record name | 2-Propenoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7446-81-3, 25549-84-2 | |
| Record name | Sodium acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, sodium salt (1:1), homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C98FKB43H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
| Record name | SODIUM ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



